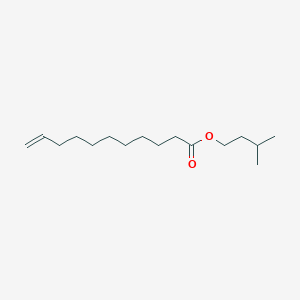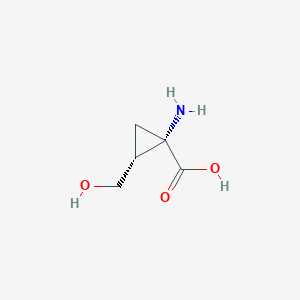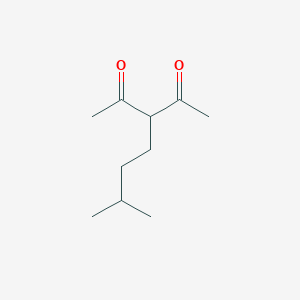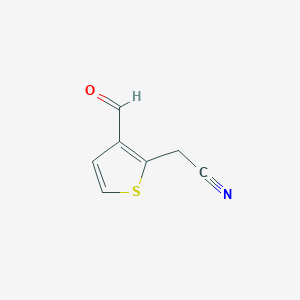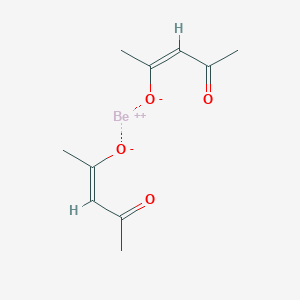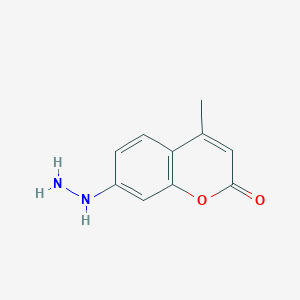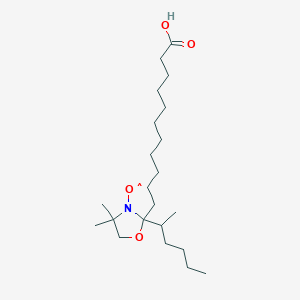
2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine is also known as 12-DOXYL-stearic acid . It is a free radical and a spin label used for membrane fluidity studies .
Molecular Structure Analysis
The empirical formula of this compound is C22H43NO4 . Its molecular weight is approximately 385.58 .Physical And Chemical Properties Analysis
The molecular weight of 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine is 384.57 .Applications De Recherche Scientifique
1. Engineering Mitochondriotropic Carbon Dots for Targeting Cancer Cells
- Summary of Application: This research aims to understand and enhance the capacity of carbon dots (CDs) to transport through cell membranes and target subcellular organelles, particularly mitochondria .
- Methods of Application: Nitrogen-doped CDs were prepared by the one-step microwave-assisted pyrolysis of citric acid and ethylenediamine . The reaction conditions were optimized for maximum fluorescence .
- Results or Outcomes: By selecting the appropriate alkyl chain length and degree of functionalization, successful mitochondrial targeting was achieved while preserving non-toxicity and biocompatibility . In vitro cell experiments performed on normal as well as cancer cell lines proved their non-cytotoxic character and imaging potential, even at very low concentrations, by fluorescence microscopy .
2. A Triphenylphosphonium-Functionalized Mitochondriotropic Nanocarrier
- Summary of Application: This research developed a novel hyperbranched mitochondriotropic nanocarrier for the efficient co-delivery of two different bioactive compounds .
- Methods of Application: The carrier is based on hyperbranched poly (ethyleneimine) functionalized with triphenylphosphonium groups that forms 100 nm diameter nanoparticles in aqueous media and can encapsulate doxorubicin (DOX), a well-known anti-cancer drug, and chloroquine (CQ), a known chemosensitizer with arising potential in anticancer medication .
- Results or Outcomes: The co-administration of encapsulated DOX and CQ leads to improved cell proliferation inhibition at extremely low DOX concentrations (0.25 μΜ) . In vivo experiments against DU145 human prostate cancer cells grafted on immunodeficient mice resulted in tumor growth arrest during the three-week administration period and no pervasive side effects .
Orientations Futures
The use of 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine and similar compounds in biomedical research, particularly in the study of membrane fluidity, suggests potential future directions in this field . For instance, carefully designed carbon dots (CDs) that are specifically internalized in cells and cell mitochondria of high transmembrane potential exhibit selective uptake in malignant cells compared to normal cells . This could open up new avenues for targeted cancer therapies.
Propriétés
Numéro CAS |
29545-47-9 |
|---|---|
Nom du produit |
2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine |
Formule moléculaire |
C22H42NO4 |
Poids moléculaire |
384.6 g/mol |
InChI |
InChI=1S/C22H42NO4/c1-5-6-15-19(2)22(23(26)21(3,4)18-27-22)17-14-12-10-8-7-9-11-13-16-20(24)25/h19H,5-18H2,1-4H3,(H,24,25) |
Clé InChI |
BCSQTDYXKYRTKX-UHFFFAOYSA-N |
SMILES |
CCCCC(C)C1(N(C(CO1)(C)C)[O])CCCCCCCCCCC(=O)O |
SMILES canonique |
CCCCC(C)C1(N(C(CO1)(C)C)[O])CCCCCCCCCCC(=O)O |
Synonymes |
12-doxyl stearic acid 12-doxylstearic acid 2-(10-carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



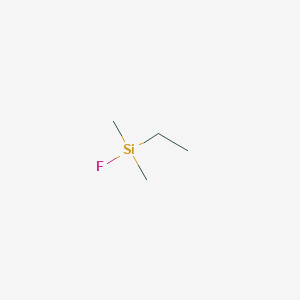
![Azanium;[(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] hydrogen phosphate](/img/structure/B161846.png)
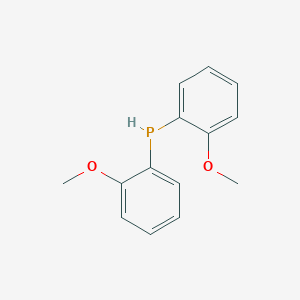
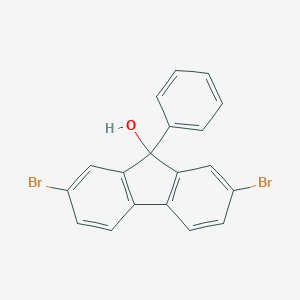

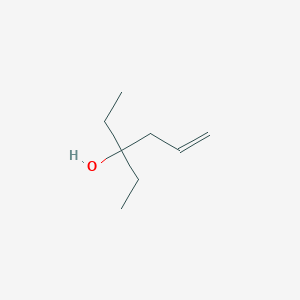
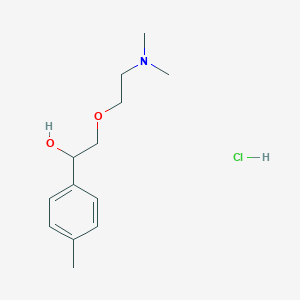
![2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine](/img/structure/B161861.png)
